molecular formula C15H15FN2O3S B11785521 2-(4-(4-Fluorophenyl)-2-morpholinothiazol-5-yl)acetic acid

2-(4-(4-Fluorophenyl)-2-morpholinothiazol-5-yl)acetic acid

Cat. No.: B11785521
M. Wt: 322.4 g/mol
InChI Key: HANMXNAOOAAMHG-UHFFFAOYSA-N
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Description

2-(4-(4-Fluorophenyl)-2-morpholinothiazol-5-yl)acetic acid is a complex organic compound that features a thiazole ring, a morpholine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Fluorophenyl)-2-morpholinothiazol-5-yl)acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of 4-fluorophenylacetic acid, which is then subjected to a series of reactions to introduce the thiazole and morpholine rings. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Fluorophenyl)-2-morpholinothiazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

2-(4-(4-Fluorophenyl)-2-morpholinothiazol-5-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(4-Fluorophenyl)-2-morpholinothiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(4-Fluorophenyl)-2-morpholinothiazol-5-yl)acetic acid is unique due to its combination of the fluorophenyl, morpholine, and thiazole moieties. This unique structure imparts specific chemical and biological properties that are not found in simpler or less complex analogs .

Properties

Molecular Formula

C15H15FN2O3S

Molecular Weight

322.4 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)-2-morpholin-4-yl-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C15H15FN2O3S/c16-11-3-1-10(2-4-11)14-12(9-13(19)20)22-15(17-14)18-5-7-21-8-6-18/h1-4H,5-9H2,(H,19,20)

InChI Key

HANMXNAOOAAMHG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)F

Origin of Product

United States

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